4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4,6-dibromo-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBr2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPPCWXIAXOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBr2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid typically involves the bromination of 2-fluoro-3-methoxyphenylboronic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation results in phenols.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid has diverse applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug discovery and development.
Material Science: The compound is used in the preparation of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of enzymes like 17β-Hydroxysteroid dehydrogenase.
Mechanism of Action
The primary mechanism of action for 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Purity and Commercial Availability
The target compound is consistently available at 95% purity, matching most analogs. However, heterocyclic derivatives like 3,6-dibromo-7-methylimidazo[1,2-a]pyridine achieve higher purity (98%), likely due to optimized purification protocols for fused-ring systems .
Research Findings and Trends
- Synthetic Utility: The target compound’s bromine substituents serve as leaving groups, enabling sequential functionalization. For example, selective debromination or substitution can yield mono-halogenated intermediates for drug discovery .
- Comparative Stability: Fluorinated arylboronic acids generally exhibit improved stability against protodeboronation compared to non-fluorinated analogs, as observed in kinetic studies of related compounds .
- Emerging Applications : Naphthalene-based boronic acids (e.g., 4,7-dibromo-3-methoxynaphthalene-1-boronic acid) are gaining traction in organic electronics due to their planar aromatic systems, whereas PEGylated analogs are prioritized in biopharmaceuticals .
Biological Activity
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid (DBFMPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBFMPBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DBFMPBA has a unique chemical structure characterized by the presence of bromine and fluorine substituents on the phenyl ring, as well as a methoxy group. The molecular formula is CHBBrFO, with a molecular weight of approximately 276.85 g/mol. The presence of these substituents is believed to influence its biological activity.
The biological activity of DBFMPBA can be attributed to its ability to interact with various biological targets:
- Protein Inhibition : Like other boronic acids, DBFMPBA may inhibit proteasome activity by binding to the active site of proteasome subunits, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Enzyme Modulation : DBFMPBA has shown potential in modulating enzyme activities related to cancer progression and inflammation.
- Cell Cycle Arrest : Preliminary studies suggest that DBFMPBA may induce cell cycle arrest in cancer cell lines, particularly during the G2/M phase, which could limit cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of DBFMPBA:
- Case Study 1 : In vitro studies on HeLa cells demonstrated that DBFMPBA induces apoptosis and causes G2/M phase arrest. The compound was found to increase levels of p53 and decrease levels of cyclin B1, suggesting a mechanism involving cell cycle regulation .
- Case Study 2 : A study evaluating various boronic acid derivatives reported that DBFMPBA exhibited significant cytotoxicity against breast cancer cell lines, with IC values comparable to established chemotherapeutics .
Antibacterial Activity
DBFMPBA's antibacterial properties have also been explored:
- In Vitro Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid | Contains bromine and fluorine substituents | High | Moderate |
| 4-Fluoro-3-methoxyphenylboronic acid | Fluorine only | Moderate | Low |
| 2-Fluoro-3-methoxyphenylboronic acid | No bromine | Low | Moderate |
Q & A
Q. What strategies optimize catalytic systems for sterically hindered boronic acids?
- Methodological Answer : Micellar catalysis (e.g., TPGS-750-M surfactant) enhances solubility and reduces aggregation. For 2,3-difluoro-4-ethoxyphenylboronic acid, micellar conditions improved yields by 30% compared to traditional solvents . Pre-activation of the boronic acid as a trifluoroborate salt may also enhance stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
